
gw8510
Overview
Description
GW8510 is a small molecule initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, with an IC50 of 10 nM . It also inhibits CDK1 (IC50 = 110 nM) and CDK4 (IC50 = 130 nM) but with reduced potency . Beyond its kinase-inhibitory role, this compound has been repositioned as a ribonucleotide reductase M2 (RRM2) inhibitor, showing efficacy in colorectal cancer (CRC) by promoting RRM2 proteasomal degradation and inducing autophagy-dependent cell death . Additionally, this compound upregulates insulin expression in pancreatic alpha cells via p53 transcriptional activation, mediated by JNK and p38 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW8510 involves the reaction of 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is supplied as a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: GW8510 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloindole derivatives, while substitution reactions can produce various substituted benzenesulfonamides .
Scientific Research Applications
Cancer Research
GW8510 has been investigated for its anticancer properties across various cancer types. Notably, it has shown effectiveness against colorectal cancer (CRC) cells, including LoVo, HCT15, DLD-1, and HT-29 cell lines.
Case Study: Colorectal Cancer
- Objective : To assess the anticancer effects of this compound on CRC cells.
- Findings : this compound exhibited potent activity against CRC cell lines, with p53 wild-type cells being more sensitive than p53 mutant cells. The compound induced G2/M cell cycle arrest regardless of p53 status, indicating its potential as a therapeutic agent in CRC treatment .
Cell Line | p53 Status | Sensitivity to this compound |
---|---|---|
LoVo | Wild-type | High |
HCT15 | Mutant | Moderate |
DLD-1 | Mutant | Moderate |
HT-29 | Mutant | Moderate |
Diabetes Research
This compound has been studied for its ability to enhance insulin expression in pancreatic alpha cells. This application is particularly relevant for type 1 diabetes treatment.
Case Study: Insulin Expression
- Objective : To investigate the effects of this compound on insulin expression in alpha cells.
- Findings : Treatment with this compound increased insulin expression and secretion in both mouse alpha cells and human islets. The compound was shown to up-regulate p53 transcriptional activity, which is linked to insulin gene regulation .
Treatment Duration | Insulin Expression Level (Relative Units) |
---|---|
Control | 1.0 |
3 Days | 7.0 |
5 Days | 9.5 |
Mechanistic Insights
This compound operates through multiple biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to G2/M arrest and reduced cell proliferation.
- p53 Pathway Activation : The compound enhances p53 activity through post-translational modifications, which stabilizes p53 and promotes its transcriptional targets .
Mechanism of Action
GW8510 exerts its effects by selectively inhibiting cyclin-dependent kinase-2 (CDK2). CDK2 is a positive regulator of eukaryotic cell-cycle progression and is mainly responsible for the transition from the G1 phase to the S phase. This compound competitively blocks the adenosine triphosphate (ATP) binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G1/S transition .
Comparison with Similar Compounds
Tideglusib (TbGSK3β Inhibitor)
Key Findings :
- Both inhibit TbGSK3β, but this compound lacks time-dependence. Tideglusib’s "insurmountable" inhibition (non-competitive post-preincubation) is linked to therapeutic success in chronic diseases .
- Under physiological ATP conditions, this compound and tideglusib show comparable potency, but mechanistic differences may influence drug design .
CDK 1/2 Inhibitor III
Key Findings :
- This compound’s additional interaction with Met25 may enhance target binding stability compared to CDK 1/2 Inhibitor III .
Gemcitabine (RRM2-Targeting Chemotherapy)
Key Findings :
- This compound synergizes with gemcitabine, reducing PANC-1 cell viability and migration .
- This compound’s RRM2 degradation mechanism may circumvent gemcitabine resistance .
Palbociclib (CDK4/6 Inhibitor)
Key Findings :
- This compound’s G2/M arrest in CRC is independent of p53 status, broadening its applicability in p53-mutant cancers .
Context-Dependent Mechanisms
- p53 Dependence : In pancreatic alpha cells, this compound activates p53 to upregulate insulin , whereas in CRC, its RRM2 inhibition and autophagy induction are p53-independent .
- Autophagy vs. Apoptosis : this compound induces autophagy in CRC, which correlates with reduced apoptosis, unlike traditional chemotherapies that primarily trigger apoptosis .
Data Tables
Table 1: Kinase Inhibition Profile of this compound
Kinase | IC50 (nM) |
---|---|
CDK2 | 10 |
CDK1 | 110 |
CDK4 | 130 |
Table 2: Comparative Efficacy in Cancer Models
Biological Activity
GW8510 is a synthetic compound classified as a cyclin-dependent kinase (CDK) inhibitor, primarily studied for its potential therapeutic applications in various diseases, including cancer and diabetes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications in clinical settings.
This compound has been shown to exert its biological effects through several key mechanisms:
-
Inhibition of Ribonucleotide Reductase (RRM2) :
- This compound effectively downregulates RRM2, a crucial enzyme in DNA synthesis, which is often overexpressed in cancer cells leading to chemoresistance. This inhibition enhances the sensitivity of lung squamous cell carcinoma (LSCC) cells to gemcitabine, a common chemotherapeutic agent. The compound induces autophagy and apoptosis in these cells, suggesting a dual mechanism of action involving both cell survival pathways and apoptotic signals .
-
Activation of the p53 Pathway :
- In pancreatic alpha cells, this compound increases insulin expression by activating the p53 transcriptional activity. This activation leads to upregulation of insulin gene (Ins2) expression through a JNK- and p38-dependent mechanism. The compound's role in enhancing p53 activity suggests potential applications in diabetes management by promoting insulin secretion from non-beta cells .
- Cell Cycle Regulation :
Table 1: Summary of Biological Activities of this compound
Clinical Implications
The findings surrounding this compound's biological activity highlight its potential as a therapeutic agent in diverse medical contexts:
- Cancer Therapy : The ability of this compound to sensitize cancer cells to chemotherapy by targeting RRM2 presents a promising strategy for overcoming drug resistance in LSCC and potentially other malignancies.
- Diabetes Management : By enhancing insulin production through p53 pathway activation, this compound could offer new avenues for treating diabetes, particularly in cases where traditional therapies are ineffective.
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms through which GW8510 exerts its effects on cell cycle regulation?
this compound modulates cell cycle progression via dual mechanisms: (1) activation of p53 transcriptional activity, leading to G1/S phase arrest in pancreatic alpha cells (demonstrated via flow cytometry and Hoechst staining) , and (2) inhibition of ribonucleotide reductase M2 (RRM2), reducing DNA synthesis and inducing cytotoxicity in colorectal cancer models (validated via Western blot and immunostaining) . Methodologically, researchers should combine flow cytometry for cell cycle profiling with protein expression assays (e.g., Western blot) to dissect context-specific mechanisms.
Q. How does this compound concentration affect cell viability, and what assays are suitable for quantifying this relationship?
Dose-response experiments reveal that this compound exhibits cytotoxicity in a concentration-dependent manner. For example:
- At 4 μM, cell survival drops to <20% in colorectal cancer models .
- Lower concentrations (0.5–2 μM) induce reversible cell cycle arrest without significant death . Researchers should use sulforhodamine B (SRB) or MTT assays for viability quantification and validate results with time-lapse microscopy to distinguish cytostatic vs. cytotoxic effects. Include dose ranges spanning 0.1–10 μM to capture threshold effects .
Advanced Research Questions
Q. How can contradictory findings on this compound’s phase-specific cell cycle effects (e.g., G1/S vs. G2/M arrest) be resolved experimentally?
Discrepancies may arise from cell type variability (e.g., pancreatic vs. cancer cells) or synchronization protocols. To address this:
- Synchronize cells using serum starvation (G0/G1) or nocodazole (G2/M) before treatment.
- Perform time-course flow cytometry (e.g., 6–24 hr post-treatment) to track dynamic phase shifts .
- Compare protein markers (e.g., cyclin B1 for G2/M, p21 for G1/S) across models .
Q. What strategies validate this compound’s specificity toward RRM2 in cancer models, and how can off-target effects be minimized?
- Conduct RRM2 knockdown/knockout experiments : If this compound’s efficacy diminishes in RRM2-deficient cells, specificity is confirmed .
- Use isogenic cell lines (RRM2-wildtype vs. mutant) to isolate target-dependent effects.
- Pair with proteomic profiling (e.g., mass spectrometry) to identify off-target interactions.
- Optimize dosing to stay below 2 μM, where RRM2 inhibition dominates over nonspecific cytotoxicity .
Q. How does this compound’s inhibitory efficiency compare to other CDK/RRM2 inhibitors (e.g., Tideglusib) under varying pretreatment conditions?
In Trypanosoma brucei models, this compound shows weaker inhibition (≤40% at 30-min pretreatment) compared to Tideglusib (>80%) . To ensure fair comparisons:
- Standardize pretreatment duration (e.g., 30 min vs. 0 min) and assay conditions (e.g., ATP levels, pH).
- Use dose-escalation studies to calculate IC50 values for head-to-head efficacy benchmarking .
Methodological & Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- For viability Fit a four-parameter logistic curve to estimate IC50 and Hill coefficients.
- For cell cycle distribution: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare phase percentages across doses .
- Report variability using 95% confidence intervals and replicate experiments ≥3 times .
Q. How should researchers design protocols to ensure reproducibility in this compound studies?
- Document critical parameters : Solvent (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment).
- Share raw data (e.g., flow cytometry FCS files) and analysis scripts in public repositories .
Q. Ethical & Reporting Standards
Q. How can researchers transparently report conflicting data on this compound’s mechanisms?
- Use the ARRIVE guidelines to detail experimental conditions (e.g., cell lines, assay protocols) .
- In discussion sections, explicitly address contradictions (e.g., cell type-specific p53 vs. RRM2 effects) and propose follow-up studies .
Q. What ethical considerations apply when publishing this compound-related findings?
- Disclose funding sources and potential conflicts of interest (e.g., patent filings) .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets and code .
Properties
IUPAC Name |
4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIYBIKHDLGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-17-1 | |
Record name | GW8510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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